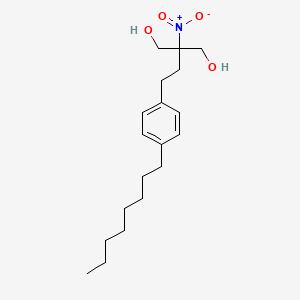

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Description

Properties

IUPAC Name |

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZKTILXDEOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol as a Fingolimod Impurity

This guide provides a comprehensive technical overview of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, a critical process-related impurity encountered during the synthesis of Fingolimod. Intended for researchers, scientists, and professionals in drug development and quality control, this document delves into the formation, analytical characterization, toxicological significance, and control strategies for this specific impurity.

Introduction: The Significance of Impurity Profiling in Fingolimod Synthesis

Fingolimod, an immunomodulating drug, is a cornerstone in the treatment of multiple sclerosis.[1] Its synthesis, a multi-step chemical process, can inadvertently lead to the formation of various impurities.[1][2] The presence of such impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[2]

One such critical impurity is this compound, often referred to as a "nitro diol" or "nitro hydroxy diol" impurity.[4] This compound is a key intermediate in some synthetic routes to Fingolimod, and its presence in the final drug substance indicates an incomplete reaction or inadequate purification. This guide will provide a detailed examination of this specific impurity, from its molecular origins to its analytical control.

Genesis of the Impurity: A Mechanistic Look into Fingolimod Synthesis

The formation of this compound is intrinsically linked to a common and efficient synthetic strategy for Fingolimod that employs a double Henry reaction (also known as a nitroaldol reaction).[5][6] This reaction is pivotal in constructing the 2-amino-1,3-propanediol backbone of the Fingolimod molecule.

The synthesis typically involves the reaction of 1-(2-nitroethyl)-4-octylbenzene with formaldehyde in the presence of a base. The nitro group in the starting material activates the adjacent methylene group, facilitating a sequential double addition to two molecules of formaldehyde. This process directly yields this compound. The final step in the synthesis is the reduction of the nitro group to an amine, yielding Fingolimod.[6]

Figure 1: Synthesis of Fingolimod via the nitro diol impurity. This diagram illustrates the formation of this compound as a key intermediate in a common synthetic route to Fingolimod.

The causality behind the presence of this impurity in the final API is straightforward: if the reduction of the nitro group is incomplete, this compound will persist as a process-related impurity. Therefore, the efficiency and completeness of this reduction step are critical process parameters (CPPs) that must be carefully controlled.[7]

Analytical Characterization: Detecting and Quantifying the Nitro Impurity

The accurate detection and quantification of this compound are paramount for ensuring the quality and safety of Fingolimod. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust analytical technique for this purpose.[4][8]

A Validated RP-HPLC Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method can effectively separate Fingolimod from its process-related impurities, including the nitro diol impurity.[4] The following protocol is a representative example of a validated method.

Experimental Protocol: RP-HPLC for Fingolimod and its Impurities

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A buffer solution, for instance, a solution of potassium dihydrogen phosphate and 1-octane sulfonic acid sodium salt in water, with the pH adjusted to approximately 3.0 with phosphoric acid.[4]

-

Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[4]

-

Gradient Elution: A gradient program is employed to ensure the separation of all impurities. An example gradient could be:

-

0-10 min: 10% B to 50% B

-

10-25 min: 50% B to 80% B

-

25-30 min: Hold at 80% B

-

30.1-35 min: Return to 10% B (equilibration)

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: The UV detector is set to a wavelength where both Fingolimod and the nitro impurity have adequate absorbance, typically around 220 nm.[4][9]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Accurately weigh and dissolve the Fingolimod API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Data Presentation: System Suitability and Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

| Resolution | > 2.0 between Fingolimod and the nitro impurity peak | Ensures baseline separation for accurate quantification. |

| Tailing Factor | < 2.0 for both peaks | Indicates good peak shape and chromatographic performance. |

| Theoretical Plates | > 2000 for both peaks | Demonstrates column efficiency. |

| Linearity (r²) | > 0.999 | Confirms a linear relationship between concentration and detector response. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Verifies the closeness of the measured value to the true value. |

| Precision (% RSD) | < 2.0% | Shows the reproducibility of the method. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of the impurity that can be detected. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of the impurity that can be accurately quantified. |

This validated method ensures the reliable monitoring of this compound in Fingolimod batches.

Figure 2: Analytical workflow for the quantification of the nitro impurity. This flowchart outlines the key steps in the HPLC-based analysis of this compound in Fingolimod.

Toxicological Significance and Regulatory Perspective

The presence of a nitroaromatic group in the impurity raises potential toxicological concerns. Aromatic nitro compounds are often associated with mutagenicity and genotoxicity.[10][11] The metabolic activation of aromatic nitro compounds in the body can lead to the formation of reactive intermediates that can interact with DNA, potentially causing mutations.[10]

In silico toxicological prediction tools can be employed as a preliminary step to assess the potential mutagenicity of this impurity.[13][14][15][16] These computational models analyze the chemical structure for fragments known to be associated with genotoxicity.

Strategies for Control and Mitigation

Effective control of this compound is a critical aspect of the Fingolimod manufacturing process. The primary strategy revolves around optimizing the reduction of the nitro group to an amine.[3][17][18]

Key Control Strategies:

-

Optimization of the Reduction Reaction:

-

Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Raney nickel) and its loading are crucial for achieving complete conversion.

-

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized to drive the reaction to completion.

-

Solvent System: The solvent system should be chosen to ensure the solubility of both the substrate and the catalyst, facilitating an efficient reaction.

-

-

In-Process Controls (IPCs): Implementing IPCs to monitor the disappearance of the nitro impurity during the reaction is essential. Techniques like HPLC or Thin Layer Chromatography (TLC) can be used to track the progress of the reaction and ensure its completion before proceeding to the next step.

-

Purification: Robust purification methods for the final API are necessary to remove any residual nitro impurity. Recrystallization is a common and effective technique for purifying Fingolimod and removing structurally similar impurities. The choice of solvent for recrystallization is critical to ensure the selective precipitation of Fingolimod while leaving the impurity in the mother liquor.

-

Raw Material Control: Ensuring the purity of the starting materials, particularly 1-(2-nitroethyl)-4-octylbenzene and formaldehyde, is important to prevent the formation of other side products that could interfere with the main reaction or the purification process.[2]

Figure 3: A multi-faceted approach to control the nitro impurity. This diagram illustrates the key elements of a comprehensive strategy to minimize the levels of this compound in the final Fingolimod API.

Conclusion

This compound is a significant process-related impurity in the synthesis of Fingolimod that demands careful monitoring and control. Its formation is a direct consequence of a common synthetic route, and its potential toxicological profile necessitates stringent limits in the final drug substance. A thorough understanding of its formation mechanism, coupled with the implementation of robust analytical methods and effective control strategies, is essential for ensuring the quality, safety, and efficacy of Fingolimod. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the challenges associated with this critical impurity.

References

-

Genotoxic Chemicals in Pharmaceuticals: How to Identify - Pharma Knowledge Forum. (2023, July 21). Retrieved from [Link]

- Maruthi Raju, N., et al. (2017). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 9(10), 101-104.

- Yan, N., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(1), 5.

- Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342.

- Nepali, K., Lee, H. Y., & Liou, J. P. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10437-10481.

- Sravani, G., et al. (2017). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines. Asian Journal of Research in Chemistry, 10(4), 484-488.

- Yan, N., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(5).

-

A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. (2025, January 29). Retrieved from [Link]

-

Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Eurofins Scientific. Retrieved from [Link]

-

Strategies for Managing API Impurities in Drug Development. Pharma Times Official. (2025, April 28). Retrieved from [Link]

-

Overcoming genotoxic impurities through a robust analytical approach. (2023, April 21). YouTube. Retrieved from [Link]

- Sreekanth, N., et al. (2014). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(8), 3375-3381.

- Kandagatla, B., et al. (2013). A retrosynthetic approach to fingolimod 1. Organic & Biomolecular Chemistry, 11(44), 7627-7631.

-

Genotoxic Impurities in Pharmaceuticals. (PDF) ResearchGate. Retrieved from [Link]

- Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.

- Kumar, A., et al. (2018). Method Development and Validation of Fingolimod in its Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 1-6.

- Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746.

-

Mastering API Synthesis: Route Selection & Impurity Control. At Tianming Pharmaceutical. Retrieved from [Link]

-

Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025, April 11). Retrieved from [Link]

- Sravani, G., et al. (2016). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines.

- Osman, I. A., & Basalious, E. B. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. Journal of Analytical & Pharmaceutical Research, 2(1).

- Ly, T. V., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.

- Kandagatla, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate.

- Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025, November 10). Cosmetic Ingredient Review.

- A Toxicity Prediction Tool for Potential Agonist/Antagonist Activities in Molecular Initiating Events Based on Chemical Structures. (2022). MDPI.

- Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. (2021). ACS Omega.

-

Original Research Article. OPEN PEER REVIEW SUPPORT company. Retrieved from [Link]

-

This compound. Universal Biologicals. Retrieved from [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Semantic Scholar. Retrieved from [Link]

- A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. (2019). MDPI.

-

2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. Pharmaffiliates. Retrieved from [Link]

- Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics. (2024, September 6). Cosmetic Ingredient Review.

- 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. fbpharmtech.com [fbpharmtech.com]

- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]

- 8. ijrpr.com [ijrpr.com]

- 9. ajrconline.org [ajrconline.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pharmatimesofficial.com [pharmatimesofficial.com]

- 18. tianmingpharm.com [tianmingpharm.com]

potential biological activity of nitroalkane diols

An In-Depth Technical Guide to the Potential Biological Activity of Nitroalkane Diols

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is relentless. Nitroalkane diols, a class of compounds readily accessible through cornerstone reactions of organic chemistry, represent a frequently overlooked yet highly promising frontier in drug discovery. For over a century, their precursors, nitroalkanes, have been recognized as valuable building blocks, enabling the efficient construction of complex molecular architectures.[1][2] However, the intrinsic biological potential of the resulting diol structures is a field ripe for exploration.

This guide moves beyond a simple recitation of facts. It is designed for the discerning researcher and drug development professional, providing a synthesized narrative grounded in established scientific principles. We will deconstruct the synthesis, explore the evidence-based and putative biological activities, and delineate the critical experimental frameworks required to validate these compounds as therapeutic leads. Our approach is rooted in the causality of experimental design, ensuring that every protocol is not just a series of steps, but a self-validating system for generating robust and reliable data.

The Synthetic Foundation: The Henry Reaction as a Gateway to Bioactivity

The primary and most elegant route to nitroalkane diols is the Henry Reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[5] The reaction's utility lies in its operational simplicity and the strategic placement of two highly versatile functional groups—the hydroxyl and nitro groups—which serve as handles for subsequent chemical manipulation and are key to the molecule's biological interactions.

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent protonation step yields the final β-nitro alcohol product.[3] All steps in the reaction are reversible, and careful control of reaction conditions is necessary to favor the desired product.[3]

Exemplary Protocol: Synthesis of 2-Nitro-1-phenylpropane-1,3-diol

This protocol provides a general framework. The causality behind using a mild base like triethylamine is to prevent the competing elimination reaction, which would lead to the formation of a nitroalkene.[4] The solvent choice, such as ethanol, is critical as it effectively solubilizes both the reactants and the catalyst.

-

Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and nitroethanol (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add triethylamine (0.2 equivalents) dropwise while stirring. The catalytic amount ensures the reaction proceeds without excessive side product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed. This provides a direct, real-time assessment of reaction completion.

-

Workup and Isolation: Quench the reaction by adding dilute hydrochloric acid to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the target nitroalkane diol.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. This step is non-negotiable for validating the molecular identity.

Antimicrobial Activity: A First Line of Therapeutic Investigation

Historically, one of the most well-documented activities of nitroalkane derivatives is their antimicrobial efficacy.[6] Compounds such as 2-bromo-2-nitropropan-1,3-diol have demonstrated potent activity against both bacteria and fungi.[7] The presence of the nitro group is fundamental to this activity, often acting as both a pharmacophore and, potentially, a toxicophore.[6][8][9]

Mechanism of Action: Redox Cycling and Oxidative Stress

The prevailing hypothesis for the antimicrobial action of nitro compounds involves their ability to undergo enzymatic reduction within the microbial cell.[10] This process can generate reactive nitrogen species and trigger a cascade of oxidative stress, disrupting cellular homeostasis and leading to cell death.[6][8] The electron-withdrawing nature of the nitro group can also facilitate interactions with critical biological nucleophiles, inhibiting essential enzyme functions.

Structure-Activity Relationship (SAR)

The antimicrobial potency of nitroalkane diols is not solely dependent on the nitro group. The overall molecular structure plays a critical role.[11]

-

Halogenation: The presence of a halogen, particularly bromine, on the same carbon as the nitro group (the α-position) often enhances antimicrobial activity.[12][13]

-

Lipophilicity: The nature of the substituents on the carbon skeleton influences the compound's solubility and ability to penetrate microbial cell membranes. A balance between hydrophilicity (conferred by the diol groups) and lipophilicity is crucial for optimal activity.[12]

-

Steric Factors: The size and arrangement of substituents can affect how the molecule fits into the active sites of target enzymes.

| Compound Derivative | Target Organism | Activity (MIC, µg/mL) | Reference |

| 2-Bromo-2-nitropropan-1,3-diol | Staphylococcus aureus | Low | [7] |

| 2-Bromo-2-nitropropan-1,3-diol | Escherichia coli | Moderate | [7] |

| 2-Bromo-2-nitropropan-1,3-diol | Candida albicans | Moderate | [7] |

| Phenyl Ethanol Derivatives | Various Fungi | Good | [7] |

| (Note: This table is illustrative, combining data from specific nitroalkane diols and closely related structures to demonstrate the range of activity.) |

Protocol: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol is a self-validating system because it includes positive (known antibiotic) and negative (vehicle) controls, which are essential for interpreting the results accurately.

-

Preparation: Prepare a stock solution of the test nitroalkane diol in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the diluted inoculum to each well containing the test compound dilutions. Include a positive control (a known antimicrobial agent), a negative control (cells with media and solvent only), and a sterility control (media only). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This visual endpoint provides a clear and quantifiable measure of antimicrobial potency.

Anti-inflammatory Potential: Modulating Key Signaling Cascades

While direct studies on the anti-inflammatory properties of nitroalkane diols are emerging, compelling evidence from the closely related class of nitroalkenes provides a strong rationale for investigating this potential.[14][15] Nitroalkenes are known to exert potent anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.[16][17][18] It is highly plausible that nitroalkane diols, either directly or through in vivo conversion, could engage similar mechanisms.

Proposed Mechanism of Action: Targeting NF-κB and Activating Nrf2

The anti-inflammatory action of electrophilic nitro-compounds is pleiotropic, but two key pathways stand out:[14][17]

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. Electrophilic nitroalkenes can directly modify key proteins in this pathway, such as the p65 subunit, preventing its translocation to the nucleus and thereby inhibiting the production of inflammatory cytokines like TNF-α and IL-6.[17]

-

Activation of the Nrf2-Keap1 Pathway: The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Nitroalkenes can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the expression of a suite of cytoprotective and anti-inflammatory genes.[14]

Protocol: In Vitro Macrophage Activation Assay

This protocol is designed to directly test the hypothesis that nitroalkane diols can suppress inflammatory responses in a relevant immune cell type.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach 80% confluency. Seed the cells into 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test nitroalkane diol for 1-2 hours. The pre-treatment step is crucial to allow for cellular uptake and target engagement before the inflammatory stimulus is applied.

-

Stimulation: Add lipopolysaccharide (LPS), a potent inflammatory stimulus, to the wells (excluding the unstimulated control wells) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 24 hours.

-

Cytokine Analysis: Collect the cell culture supernatant. Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A dose-dependent decrease in cytokine production compared to the LPS-only control indicates anti-inflammatory activity.

-

Viability Control: Concurrently, perform a cell viability assay (e.g., MTT or Resazurin) on a parallel plate to ensure that the observed reduction in cytokines is not due to general cytotoxicity. This control is essential for validating the specificity of the anti-inflammatory effect.

Anticancer Potential: A Frontier for Investigation

The broader family of nitro-containing compounds has yielded numerous candidates with significant anticancer activity.[6][19] These molecules often act by inducing programmed cell death (apoptosis) and halting the uncontrolled proliferation of cancer cells by causing cell cycle arrest.[20][21] Given these precedents, nitroalkane diols warrant thorough investigation as potential anticancer agents.

Proposed Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of bioactive compounds is often multifactorial. For nitroalkane diols, potential mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial mechanism, these compounds may increase intracellular ROS levels within cancer cells.[22] While normal cells can often manage a moderate increase in ROS, cancer cells, which already have a high metabolic rate, can be pushed past a toxic threshold, triggering apoptosis.[23]

-

DNA Damage and Cell Cycle Checkpoint Activation: The alkylating potential of intermediates formed from the nitro group could lead to DNA damage, activating cell cycle checkpoints (e.g., at the G2/M phase) and ultimately inducing apoptosis if the damage is irreparable.[21]

Protocol: In Vitro Cytotoxicity Screening (Resazurin Assay)

The Resazurin assay is a sensitive, fluorometric method to measure cell viability, a direct indicator of cytotoxic or anti-proliferative effects.[24]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the nitroalkane diol (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Resazurin Addition: Add Resazurin solution to each well to a final concentration of 10 µg/mL and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%. This value is the gold standard for quantifying in vitro potency.

Critical Considerations: Toxicity and Metabolism

The nitro group, while central to the desired biological activity, is also a structural alert for potential toxicity.[6][8] The in vivo metabolic reduction of nitroalkanes can produce nitrite and other reactive intermediates, which may lead to adverse effects such as methemoglobinemia.[25] Furthermore, some nitroalkanes have been shown to be carcinogenic in animal models, a risk that must be carefully evaluated.[25][26][27]

Therefore, a crucial aspect of developing nitroalkane diols as therapeutic agents is to establish a therapeutic window. The ideal compound will exhibit high potency against the pathological target (e.g., cancer cells, microbes) at concentrations that are non-toxic to host cells.

Protocol: In Vitro Normal Cell Cytotoxicity Assay

To assess selectivity, the cytotoxicity of promising "hit" compounds must be evaluated against non-cancerous cell lines (e.g., human fibroblasts or endothelial cells) using the same protocol as the cancer cell cytotoxicity assay. A compound with a high IC₅₀ value in normal cells and a low IC₅₀ value in cancer cells has a favorable selectivity index and is a more promising candidate for further development.

Conclusion and Future Trajectory

Nitroalkane diols represent a synthetically accessible and compelling class of molecules with significant, albeit underexplored, therapeutic potential. The evidence from related chemical classes strongly suggests that these compounds are prime candidates for investigation as antimicrobial, anti-inflammatory, and anticancer agents.

The path forward requires a systematic and rigorous approach. Future research should focus on:

-

Library Synthesis: Expanding the chemical diversity of nitroalkane diols to perform comprehensive structure-activity relationship studies.

-

In-depth Mechanistic Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways modulated by the most active compounds.

-

Pharmacokinetic and In Vivo Evaluation: Assessing the stability, metabolism, and efficacy of lead compounds in relevant animal models of disease.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can unlock the full potential of nitroalkane diols and pave the way for a new generation of therapeutic agents.

References

-

JOCPR. Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

ASM Journals. Antimicrobial Activity of a Series of Halo-Nitro Compounds. Antimicrobial Agents and Chemotherapy. Available at: [Link].

-

Lappas, L. C., Hirsch, C. A., & Winely, C. L. (1976). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301–1305. Available at: [Link].

-

Advancion. Pharmaceutical Synthesis. Available at: [Link].

-

Medina-Torres, L., et al. (2018). Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses. Scientific Reports, 8(1), 12739. Available at: [Link].

-

Bon-Stutz, R., et al. (2019). A novel nitroalkene-α-tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice. British Journal of Pharmacology, 176(6), 757–772. Available at: [Link].

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link].

-

Medina-Torres, L., et al. (2018). Electrophilic Nitroalkene-Tocopherol Derivatives: Synthesis, Physicochemical Characterization and Evaluation of Anti-Inflammatory Signaling Responses. Scientific Reports, 8(1), 12739. Available at: [Link].

-

Gizińska, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3290. Available at: [Link].

-

da Cunha, S., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 451–458. Available at: [Link].

-

Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. Available at: [Link].

-

Sukhorukov, A. Y., & Lesiv, A. V. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 642. Available at: [Link].

-

Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. Available at: [Link].

-

ResearchGate. Anti-cancer activities at different dilutions for active compounds. ResearchGate. Available at: [Link].

-

Schopfer, F. J., et al. (2013). Nitro-fatty acids: novel anti-inflammatory lipid mediators. The Journal of Lipid Research, 54(11), 2917–2928. Available at: [Link].

-

ResearchGate. Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. Available at: [Link].

-

Zhou, J., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(23), 7386. Available at: [Link].

-

MDPI. Nitroaldol Reaction. Encyclopedia. Available at: [Link].

-

Wikipedia. Henry reaction. Available at: [Link].

-

Téllez-Vargas, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link].

-

Wei, L., et al. (2021). Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues. ChemMedChem, 16(23), 3569–3575. Available at: [Link].

-

Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180–183. Available at: [Link].

-

Organic Chemistry Portal. Henry Reaction. Available at: [Link].

-

Anderson, R. C., & Smith, S. L. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Applied Toxicology, 33(2), 85–91. Available at: [Link].

-

Gadda, G. (2017). Nitroalkane Oxidase: Structure and Mechanism. Biomolecules, 7(2), 44. Available at: [Link].

-

ResearchGate. Antimicrobial action of aliphatic diols and their esters. ResearchGate. Available at: [Link].

-

Clark, N. G., & Hams, A. F. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505. Available at: [Link].

-

Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. Available at: [Link].

-

Kohl, C., et al. (1996). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Chemico-Biological Interactions, 101(2), 91–106. Available at: [Link].

-

ResearchGate. Hazard characterization of carcinogenicity, mutagenicity, and reproductive toxicity for short chain primary nitroalkanes. ResearchGate. Available at: [Link].

-

da Silva, R. B., et al. (2015). Synthesis of β,β-Disubstituted-1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 26(9), 1932–1940. Available at: [Link].

-

Drug Design Org. Structure Activity Relationships. Available at: [Link].

-

ResearchGate. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. ResearchGate. Available at: [Link].

-

Küçükgüzel, I., et al. (2007). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Archives of Pharmacal Research, 30(10), 1211–1219. Available at: [Link].

-

Prasad, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link].

-

ResearchGate. Structure-Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link].

-

EPA NEPIC. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available at: [Link].

-

Edwards, A. J., et al. (2006). Structure-activity Relationships in Nitrothiophenes. Letters in Drug Design & Discovery, 3(9), 624–628. Available at: [Link].

-

ResearchGate. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link].

-

ResearchGate. (PDF) Nitro-fatty acids: Novel anti-inflammatory lipid mediators. ResearchGate. Available at: [Link].

-

MDPI. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules. Available at: [Link].

-

ResearchGate. In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques. ResearchGate. Available at: [Link].

-

Prasad, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link].

Sources

- 1. Pharmaceutical Synthesis [advancionsciences.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel nitroalkene-α-tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol: Structural Elucidation for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, a key intermediate in the synthesis of Fingolimod, an immunomodulating drug. Understanding the structural characteristics of this precursor is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and a Priori Spectroscopic Considerations

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a long alkyl chain, an aromatic ring, a nitro group, and a diol moiety all contribute to its characteristic spectral features. A thorough understanding of these contributions is essential for accurate structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, alkyl, and propanediol protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | Doublet | 2H | Ar-H (ortho to alkyl group) |

| ~ 7.0 | Doublet | 2H | Ar-H (meta to alkyl group) |

| ~ 4.0 | Singlet | 2H | -CH ₂OH |

| ~ 3.8 | Singlet | 2H | -CH ₂OH |

| ~ 2.8 | Triplet | 2H | Ar-CH ₂- |

| ~ 2.5 | Triplet | 2H | Ar-CH₂-CH ₂- |

| ~ 1.6 | Multiplet | 2H | -CH₂-CH ₂- (octyl) |

| ~ 1.3 | Multiplet | 10H | -(CH ₂)₅- (octyl) |

| ~ 0.9 | Triplet | 3H | -CH ₃ (octyl) |

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for reproducible results.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation and Causality of ¹H NMR Signals

The downfield chemical shifts of the aromatic protons (~7.0-7.1 ppm) are a direct result of the deshielding effect of the aromatic ring current. The splitting of these signals into doublets is indicative of ortho-coupling between adjacent protons. The protons of the two hydroxymethyl groups are expected to be diastereotopic due to the chiral center at the quaternary carbon, potentially leading to two distinct signals. However, they may also appear as a single broad singlet depending on the solvent and temperature. The aliphatic protons of the octyl chain exhibit characteristic upfield signals, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (quaternary, attached to alkyl chain) |

| ~ 138 | Ar-C (quaternary, attached to phenethyl group) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 90 | C -NO₂ (quaternary) |

| ~ 65 | -C H₂OH |

| ~ 35 | Ar-C H₂- |

| ~ 32 | -C H₂- (octyl) |

| ~ 31.5 | Ar-CH₂-C H₂- |

| ~ 29 | -C H₂- (octyl) |

| ~ 22.5 | -C H₂- (octyl) |

| ~ 14 | -C H₃ (octyl) |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Interpretation and Causality of ¹³C NMR Signals

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The aromatic carbons resonate in the downfield region (128-140 ppm). The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded and is expected to appear around 90 ppm. The carbons of the hydroxymethyl groups will be found in the 60-70 ppm range. The aliphatic carbons of the octyl and phenethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H, NO₂, and C=C bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1550-1530 | Strong | Asymmetric N-O stretch (nitro group)[1] |

| 1380-1360 | Medium | Symmetric N-O stretch (nitro group)[1] |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Interpretation and Causality of IR Absorption Bands

The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. The strong absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the octyl and phenethyl moieties. The most diagnostic peaks for this molecule are the strong asymmetric and symmetric N-O stretching vibrations of the nitro group, which are expected around 1540 cm⁻¹ and 1370 cm⁻¹, respectively[1]. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 351 | [M]⁺ (Molecular Ion) |

| 334 | [M - OH]⁺ |

| 305 | [M - NO₂]⁺ |

| 217 | [M - C₈H₁₇]⁺ |

| 131 | [C₉H₁₁O₂]⁺ |

| 105 | [C₈H₉]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) can be used. EI will lead to more extensive fragmentation, while soft ionization techniques will likely show a more prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Interpretation of Fragmentation Pattern

The molecular ion peak at m/z 351 would confirm the molecular weight of the compound. Common fragmentation pathways would include the loss of a hydroxyl group (-17 Da), a nitro group (-46 Da), or the octyl side chain (-113 Da). The fragmentation of the phenethyl group would also lead to characteristic ions.

Visualizing the Spectroscopic Data

Diagrams can aid in visualizing the relationships between the molecular structure and the spectroscopic data.

Molecular Structure

Caption: Key correlations between functional groups and their spectroscopic signals.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry techniques. The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of this important pharmaceutical intermediate. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, thereby ensuring the integrity of the drug development process.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Introduction

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, characterized by a nitro group, a propanediol backbone, and a lipophilic 4-octylphenethyl side chain, presents unique analytical challenges. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity of synthetic intermediates, and ensuring the quality of final active pharmaceutical ingredients (APIs). This document provides detailed protocols for two robust analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals who require reliable analytical procedures for this compound. The validation of these methods is crucial for ensuring data quality and consistency in a regulated environment.[1][2][3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, sensitivity, and versatility.[4] For this compound, the presence of the aromatic ring and the nitro group, both chromophores, allows for sensitive detection using UV absorbance.[5][6] This method is particularly well-suited for quantifying the analyte in process samples and pharmaceutical formulations.

Principle

The method involves separating the analyte from impurities and matrix components on a reversed-phase HPLC column. The mobile phase, a mixture of an organic solvent and water, carries the sample through the column. Due to its lipophilic nature, this compound will be retained on the nonpolar stationary phase and will elute at a specific retention time. A UV detector measures the absorbance of the eluent at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.[6]

Experimental Workflow: HPLC-UV Method

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

-

Reference standard of this compound (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for mobile phase modification)

-

Syringe filters (0.45 µm PTFE)

2. Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 274 nm |

4. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

-

Accurately weigh a portion of the sample expected to contain the analyte.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the initial mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

6. Method Validation Parameters:

| Parameter | Typical Acceptance Criteria |

| Specificity/Selectivity | The analyte peak should be well-resolved from other components in the sample matrix.[7] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Accuracy | 98-102% recovery for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same standard. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[8] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[9] This method offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.

Principle

The hydroxyl groups of the propanediol moiety are first derivatized, for example, by silylation or esterification, to form a more volatile derivative.[10] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification.[11]

Experimental Workflow: GC-MS Method

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

-

Reference standard of this compound (purity ≥98%)

-

Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| MS Acquisition | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity |

4. Sample Preparation and Derivatization:

-

Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte.[12][13]

-

Derivatization:

-

Transfer a known amount of the dried extract or standard to a vial.

-

Add a known amount of the internal standard.

-

Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70 °C for 60 minutes.

-

Cool to room temperature before injection.

-

5. Method Validation Parameters:

| Parameter | Typical Acceptance Criteria |

| Specificity/Selectivity | Unique mass spectrum and retention time for the derivatized analyte. No interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |

| Accuracy | 95-105% recovery for spiked samples. |

| Precision (Repeatability) | RSD ≤ 5% for multiple preparations of the same sample. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 for the characteristic ion. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 for the characteristic ion.[8] |

Summary of Method Performance

The following table summarizes the expected performance characteristics of the two proposed methods. These values are estimates and should be confirmed during method validation for a specific sample matrix and application.

| Parameter | HPLC-UV | GC-MS (with derivatization) |

| Selectivity | Moderate to High | Very High |

| Sensitivity | µg/mL range | ng/mL to pg/mL range |

| Linear Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |

| Precision (RSD) | ≤ 2% | ≤ 5% |

| Sample Throughput | High | Moderate |

| Instrumentation Cost | Moderate | High |

| Primary Application | Routine QC, purity assessment | Trace analysis, impurity identification |

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is a robust and reliable technique for routine quality control and purity assessments. The GC-MS method, while requiring a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace-level quantification and structural confirmation. Both methods, when properly validated, can provide accurate and precise data to support drug development and manufacturing processes.[2]

References

- Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 578-587.

- Jain, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.

- Imtiyaz, S., et al. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research.

- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 740-749.

- Koppula, S., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(3), 369-382.

- Bari, S. B., et al. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research, 10(8), 1937-1941.

- Wang, J., et al. (2019). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). CORESTA Congress, Hamburg.

-

Chemsrc. (2025). This compound. Retrieved from [Link]

- Guo, L., & Des Rosiers, C. (1994). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 222(1), 130-137.

- Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.

- Pirc, U., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377.

- Surma, M., & Szymańska, E. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(16), 4819.

- International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. OIV-OENO 589-2017.

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

- Agilent Technologies. (n.d.).

- Thorsell, A., et al. (2021). Automated Sequential Analysis of Hydrophilic and Lipophilic Fractions of Biological Samples: Increasing Single-Injection Chemical Coverage in LC–MS-Based Untargeted Metabolomics. Metabolites, 11(5), 295.

-

Pharmaffiliates. (n.d.). 2-Nitroso-2-(4-octylphenethyl)propane-1,3-diol. Retrieved from [Link]

- Grebel, J. E., et al. (2020). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology, 54(2), 869-878.

- Dunn, D. A., & LaCourse, W. R. (2000). Determination of organic nitro compounds using HPLC-UV-PAED. Analytical Chemistry, 72(23), 5748-5753.

-

Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]

- Dong, M. W. (2016). How It Works: UV Detection for HPLC.

-

Icon Scientific Inc. (2023). Why is UV light used in HPLC?. Retrieved from [Link]

- National Oceanic and Atmospheric Administration. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL. CAMEO Chemicals.

-

Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

-

SK Pharma Tech Solutions. (n.d.). 2-(4-heptylphenethyl)-2-nitropropane-1,3-diol. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2-Methyl-2-nitro-1,3-propanediol.

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. particle.dk [particle.dk]

- 3. wjarr.com [wjarr.com]

- 4. Why is UV light used in HPLC? - Icon Scientific Inc. [iconsci.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scielo.br [scielo.br]

- 8. pharmaerudition.org [pharmaerudition.org]

- 9. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. coresta.org [coresta.org]

- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, and its precise analysis is critical for ensuring the quality and purity of final drug products. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in drug development, notably as a precursor in the synthesis of immunomodulatory agents[1]. The presence of a nitro group, a long hydrophobic octyl chain, and a polar diol functionality gives this molecule unique chemical properties. Accurate and reliable quantification of this intermediate is paramount for process optimization, impurity profiling, and ultimately, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and robustness[2]. The presence of a phenyl ring in the analyte's structure provides a chromophore that is readily detectable by UV spectroscopy, making HPLC-UV an ideal analytical choice[3]. This note provides a comprehensive protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.

Chromatographic Principles and Method Rationale

The developed method employs reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity[4].

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected. The non-polar C18 chains interact with the hydrophobic 4-octylphenethyl moiety of the analyte, providing retention. This is a standard choice for the separation of non-polar and moderately polar compounds[5]. An alternative, a Phenyl-Hexyl phase, could also be considered to leverage π-π interactions between the stationary phase and the analyte's aromatic ring, potentially offering different selectivity for related impurities[6][7].

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is utilized. Acetonitrile is a common organic modifier in reverse-phase HPLC that effectively elutes non-polar compounds from the C18 column[8]. A gradient is chosen to ensure a reasonable retention time for the highly non-polar analyte while maintaining good peak shape and resolution from any potential polar impurities that might elute earlier.

-

UV Detection: The aromatic phenyl ring in the analyte allows for sensitive detection using a UV detector. Based on typical absorbance for nitroaromatic compounds, a detection wavelength of 254 nm is selected as a starting point, as it provides a good balance of sensitivity and specificity for many aromatic compounds[8][9]. A full UV scan of a purified standard is recommended to determine the absolute absorbance maximum for optimal sensitivity.

Experimental Workflow

The overall analytical process follows a systematic and logical progression to ensure data integrity and reproducibility.

Figure 1: A schematic overview of the analytical workflow from sample preparation to final report generation.

Detailed Protocols

Materials and Reagents

-

Analyte: this compound reference standard (>98% purity)[10].

-

Solvents: HPLC grade acetonitrile and water.

-

Filters: 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector Wavelength | 254 nm |

| Run Time | 15 minutes |

Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible results, as well as for the longevity of the HPLC column[7].

-

Diluent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter[11].

Method Validation According to ICH Guidelines

To ensure the suitability of the analytical method for its intended purpose, a validation study must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[12].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Procedure: Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

-

Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by the closeness of the test results to the true value. It is assessed using a recovery study.

-

Procedure: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

-

Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst.

-

Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

-

Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Presentation and Results

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing standard reverse-phase chromatography principles and equipment. The validation data demonstrates that the method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry for quality control and drug development. This protocol can be readily implemented in analytical laboratories for routine analysis, contributing to the consistent quality of pharmaceutical intermediates and final products.

References

-

DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. Available at: [Link]

-

Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Agilent. Available at: [Link]

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv. Available at: [Link]

-

Analytical Methods for Nitrobenzene Compounds . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available at: [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results . Torontech. Available at: [Link]

-

Lower aliphatic amines are soluble in water... . NCERT. Available at: [Link]

-

How to Prepare a Sample for HPLC Analysis . Greyhound Chromatography. Available at: [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry . UNICAM. Available at: [Link]

-

This compound . Chemsrc. Available at: [Link]

-

1 Synthesis of Nitroalkanes . Wiley-VCH. Available at: [Link]

-

Static and dynamic pressure effects on the thermolysis of nitroalkanes in solution . SciSpace. Available at: [Link]

-

HPLC Sample Preparation . Organomation. Available at: [Link]

-